

# Technical Support Center: PdG Assays and Steroid Glucuronide Cross-Reactivity

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## Compound of Interest

Compound Name: *Pregnanediol 3-glucuronide*

Cat. No.: *B129214*

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Welcome to the technical support center for Pregnanediol-3-glucuronide (PdG) assays. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to cross-reactivity with other steroid glucuronides during their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a PdG ELISA?

A1: Cross-reactivity in a PdG (Pregnanediol-3-glucuronide) ELISA refers to the binding of the assay's antibody to molecules other than PdG that are structurally similar. Since steroid hormones and their metabolites share a common core structure, antibodies raised against PdG may also recognize and bind to other steroid glucuronides present in the sample. This can lead to an overestimation of the actual PdG concentration, resulting in inaccurate data.<sup>[1][2]</sup>

Q2: Which steroid glucuronides are known to cross-react with PdG assays?

A2: The extent of cross-reactivity varies significantly between different commercial ELISA kits due to the specificity of the antibody used. Commonly reported cross-reactants for PdG assays include progesterone and its metabolites. For instance, some kits show notable cross-reactivity with 20 $\alpha$ -hydroxyprogesterone. It is crucial to consult the cross-reactivity data provided in the manual of the specific kit being used.

Q3: How can I determine if my PdG assay is affected by cross-reactivity?

A3: If you suspect cross-reactivity is impacting your results, you can perform a cross-reactivity assessment. This typically involves spiking your sample matrix with potentially cross-reacting steroid glucuronides at various concentrations and observing their effect on the assay signal. A significant change in the measured PdG concentration in the presence of these other steroids indicates cross-reactivity.

Q4: Are there alternative methods to measure PdG with higher specificity?

A4: Yes, while ELISA is a common and high-throughput method, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher specificity. LC-MS/MS can distinguish between different steroid glucuronides based on their unique mass-to-charge ratios, thus minimizing the issue of cross-reactivity. However, LC-MS/MS requires more specialized equipment and expertise.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Higher than expected PdG concentrations	Cross-reactivity with other endogenous steroid glucuronides in the sample.	1. Review the cross-reactivity table in your ELISA kit manual to identify potential interfering compounds. 2. Perform a cross-reactivity validation experiment by spiking known concentrations of suspected cross-reactants into your sample matrix. 3. Consider sample purification steps, such as solid-phase extraction (SPE), to remove cross-reacting steroids before running the ELISA. 4. If significant cross-reactivity is confirmed and cannot be mitigated, consider using a more specific method like LC-MS/MS for PdG quantification.
Inconsistent results between samples from the same patient/animal	Variable levels of cross-reacting steroid glucuronides in different samples.	1. Ensure consistent sample collection and handling procedures to minimize physiological variations in steroid profiles. 2. Analyze samples from the same subject in the same assay run to reduce inter-assay variability. 3. If possible, measure the levels of major potential cross-reactants to assess their contribution to the signal.

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Discrepancy between ELISA and LC-MS/MS results	The ELISA antibody is likely detecting multiple steroid glucuronides, while LC-MS/MS is specific for PdG.	1. This is an expected outcome when cross-reactivity is present. Use the LC-MS/MS data as the more accurate measurement. 2. The ELISA can still be a valuable tool for screening or relative quantification, but acknowledge its limitations in the interpretation of results.
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## Data Presentation: Cross-Reactivity of Commercial PdG ELISA Kits

The following table summarizes the reported cross-reactivity of several commercially available PdG ELISA kits. This data is essential for selecting the appropriate kit for your research needs and for interpreting your results accurately.

Cross-Reactant	Thermo Fisher Scientific	Cayman Chemical	Arbor Assays
Pregnanediol-3-glucuronide	100%	100%	100%
Progesterone	0.2%	25.8%	0.2%
20 $\alpha$ -hydroxyprogesterone	44.8%	Not Reported	44.8%
20 $\beta$ -hydroxyprogesterone	3.16%	Not Reported	3.16%
Testosterone	0.2%	0.35%	0.2%
Cortisol	0.06%	0.009%	0.06%
17 $\beta$ -Estradiol	0.04%	Not Reported	0.04%
DHEA Sulfate	Not Reported	0.02%	Not Reported
Estriol	Not Reported	0.01%	Not Reported
Estradiol Glucuronide	Not Reported	0.002%	Not Reported
Aldosterone	Not Reported	0.006%	Not Reported
Testosterone Glucuronide	Not Reported	0.006%	Not Reported

Data is sourced from the manufacturers' product manuals. "Not Reported" indicates that the data was not available in the reviewed documentation.

## Experimental Protocols

### Protocol for Assessing Cross-Reactivity in a Competitive PdG ELISA

This protocol is adapted from the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) EP7-A2 guideline for interference testing.

Objective: To determine the percentage of cross-reactivity of structurally related steroid glucuronides in a competitive PdG ELISA.

Materials:

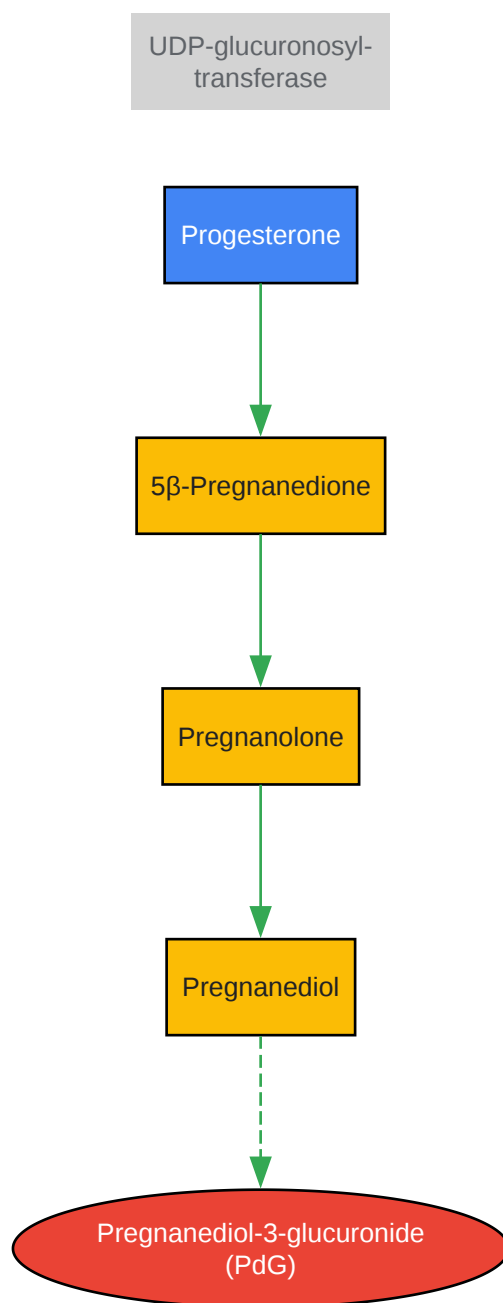
- PdG ELISA kit (including standards, antibody, conjugate, wash buffer, substrate, and stop solution)
- Microplate reader
- Potentially cross-reacting steroid glucuronide standards (e.g., Pregnanetriol glucuronide, Allo-pregnanediol glucuronide)
- Assay buffer provided with the kit
- Precision pipettes and tips

Procedure:

- Preparation of Standards and Cross-Reactants:
  - Prepare a standard curve for PdG according to the kit manufacturer's instructions.
  - Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be wide enough to potentially cause 20-80% inhibition of the maximum signal.
- Assay Procedure:
  - Set up the microplate with wells for the PdG standard curve, a zero standard (B0 - maximum signal), non-specific binding (NSB), and the different concentrations of each cross-reactant.
  - Add the assay buffer to the appropriate wells.
  - Add the PdG standards to their designated wells.
  - Add the different concentrations of each cross-reactant to their respective wells.

- Add the PdG-enzyme conjugate to all wells except the NSB wells.
- Add the PdG antibody to all wells except the NSB wells.
- Incubate the plate according to the kit's instructions.
- Wash the plate as per the manufacturer's protocol.
- Add the substrate and incubate for the recommended time.
- Add the stop solution.
- Read the absorbance at the specified wavelength.
- Data Analysis:
  - Calculate the 50% binding ( $B/B_0 = 50\%$ ) concentration for the PdG standard curve. This is the concentration of PdG that displaces 50% of the labeled antigen.
  - For each cross-reactant, determine the concentration that causes 50% binding.
  - Calculate the percent cross-reactivity using the following formula:  
  
$$\% \text{ Cross-Reactivity} = (\text{Concentration of PdG at } 50\% \text{ B/B}_0 / \text{Concentration of Cross-Reactant at } 50\% \text{ B/B}_0) \times 100$$

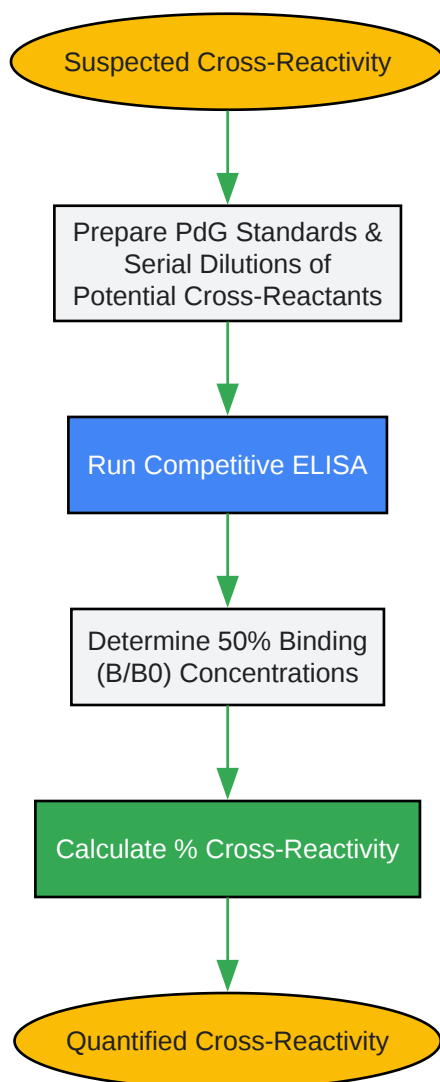
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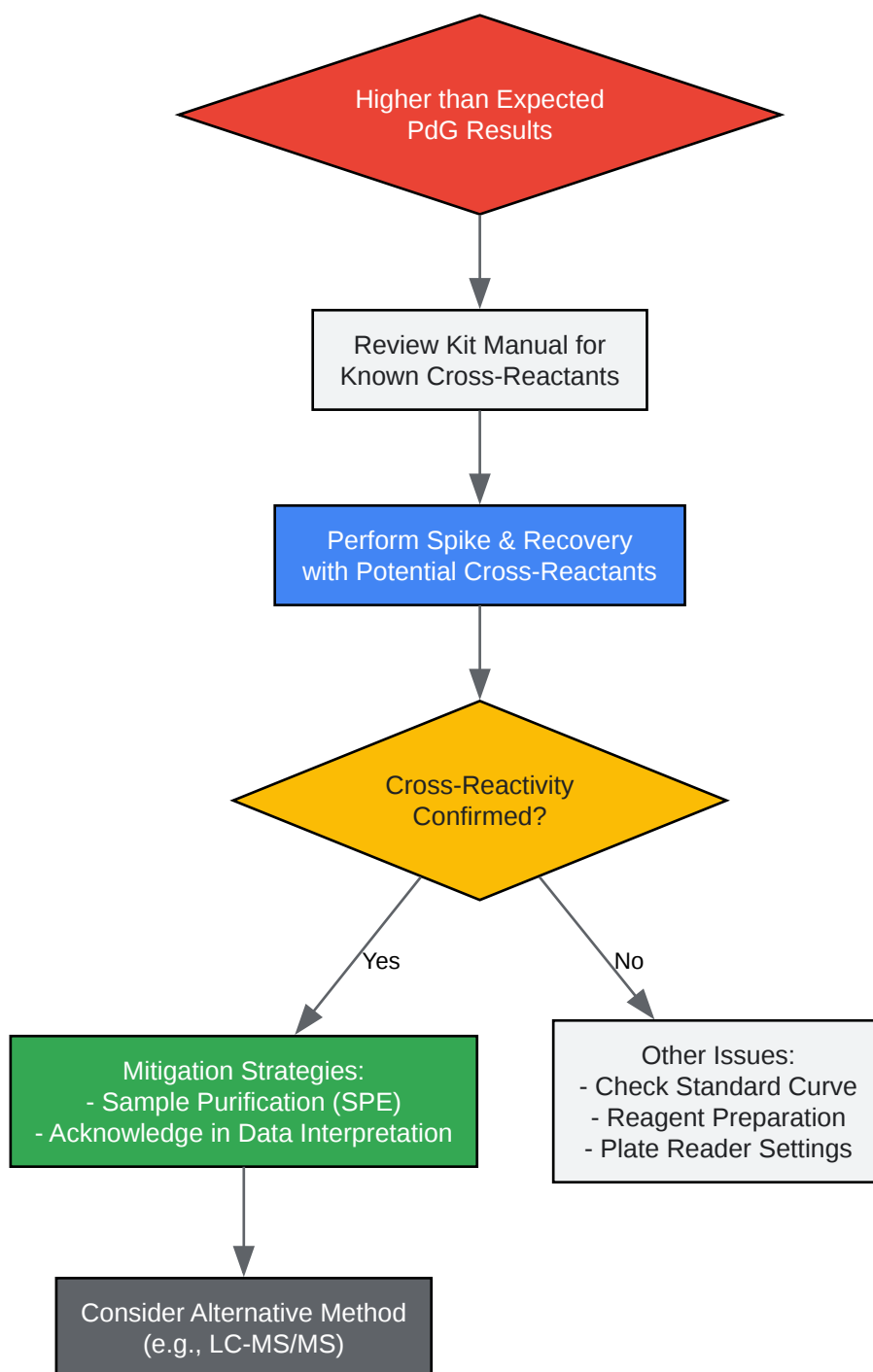
Caption: Simplified metabolic pathway of progesterone to PdG.





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Caption: Experimental workflow for assessing cross-reactivity.



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Caption: Troubleshooting logic for high PdG readings.

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## References

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- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
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